molecular formula C7H3BrClFO2 B065185 4-Bromo-2-chloro-5-fluorobenzoic acid CAS No. 177480-81-8

4-Bromo-2-chloro-5-fluorobenzoic acid

Cat. No. B065185
M. Wt: 253.45 g/mol
InChI Key: TZFKKLGCVKORLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated benzoic acid compounds involves multistep reactions, including bromination, chlorination, and fluorination processes. For example, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves Sandmeyer reaction, further bromination, and Grignard reaction, underlining the complex nature of synthesizing such halogenated compounds (Zhao Hao-yu, 2011).

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms (bromine, chlorine, and fluorine) attached to the benzene ring, significantly influencing their chemical behavior and reactivity. Structural characterization techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for confirmation (Zhou Peng-peng, 2013).

Chemical Reactions and Properties

Halogenated benzoic acids participate in various chemical reactions, including substitution reactions, due to the presence of active halogen sites. These reactions can be exploited in the synthesis of more complex molecules. For instance, Alcaligenes denitrificans NTB-1 has shown the capability for hydrolytic dehalogenation of halogenated benzoates, highlighting the chemical reactivity of these compounds (W. Tweel et al., 1987).

Physical Properties Analysis

The physical properties of halogenated benzoic acids, such as melting point, boiling point, and solubility, are influenced by the nature and position of the halogen substituents on the benzene ring. These properties are critical in determining the conditions under which these compounds can be used in chemical syntheses and applications.

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards nucleophiles, and electrophiles, are significantly affected by the halogen substituents. The electron-withdrawing effect of halogens increases the acidity of the carboxylic acid group, making these compounds more reactive in certain conditions. Detailed studies on compounds like 2-chloro-6-fluorobenzoic acid provide insights into their vibrational spectra, molecular orbital analyses (HOMO-LUMO studies), and other chemical properties, offering a deeper understanding of their chemical behavior (J. Senthil kumar et al., 2015).

Scientific Research Applications

  • Synthesis and Reactivity : Halogenated benzoic acids, including bromo, chloro, and fluoro derivatives, are often used in chemical synthesis. For instance, they have been used in regioselective ortho-lithiation processes, where deprotonation occurs adjacent to a fluorine atom, as observed in the study of fluoroarenes carrying chlorine or bromine (Mongin & Schlosser, 1996). Similarly, their reactivity has been exploited in the novel synthesis of 4H-1,4-benzoxazines (Kudo, Furuta, & Sato, 1996).

  • Biodegradation : Certain microorganisms, like Alcaligenes denitrificans NTB-1, can utilize halogenated benzoates as a carbon source, releasing stoichiometric amounts of halide during growth (van den Tweel, Kok, & de Bont, 1987).

  • Adsorption Studies : Halogenated benzoic acids have been studied for their adsorption behaviors, like in the case of 2-X-benzoic acids (X = fluoro, chloro, bromo) on gold electrodes in acidic media (Ikezawa, Yoshida, & Ariga, 2006).

  • Chemoselective Carbonylation : Studies on the chemoselectivity of cobalt-catalysed carbonylation of polysubstituted halobenzenes, including fluoro- and chlorobenzenes, have been significant in the synthesis of fluorinated benzoic acids (Boyarskiy et al., 2010).

  • Building Block for Heterocyclic Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a similar compound, is used as a multireactive building block in heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles (Křupková et al., 2013).

  • Luminescent and Structural Properties in Lanthanide Complexes : The effect of halogenobenzoate ligands, including bromo- and chlorobenzoates, on the luminescent and structural properties of lanthanide complexes has been a subject of study, providing insights into their physical chemistry and luminescence characteristics (Monteiro et al., 2015).

  • Electronics Application : In the context of organic electronics, halobenzoics such as bromobenzoic acid have been used to modify poly(3,4-ethylenedioxythiophene) for high-efficiency solar cells, demonstrating their potential in electronic applications (Tan et al., 2016).

Safety And Hazards

Personal precautions, protective equipment, and emergency procedures include using personal protective equipment, avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

Future Directions

Given its use in the synthesis of biaryl intermediates and pharmaceutically significant products, 4-Bromo-2-chloro-5-fluorobenzoic acid could have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

4-bromo-2-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFKKLGCVKORLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371215
Record name 4-BROMO-2-CHLORO-5-FLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-5-fluorobenzoic acid

CAS RN

177480-81-8
Record name 4-BROMO-2-CHLORO-5-FLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloro-5-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Kerzig, OS Wenger - Chemical Science, 2019 - pubs.rsc.org
… As first substrate to test our reactivity control approach, we selected 4-bromo-2-chloro-5-fluorobenzoic acid (which is present as carboxylate under our experimental conditions, see …
Number of citations: 63 pubs.rsc.org
Y Markushyna, A Savateev - European Journal of Organic …, 2022 - Wiley Online Library
… olefinic substrates trans-3-fluorocinnamic acid (b) and fumaric acid (c); d) selective debromination and subsequent dechlorination carried out with 4-bromo-2-chloro-5-fluorobenzoic acid…
Y Sakakibara, K Murakami - ACS Catalysis, 2022 - ACS Publications
… When 4-bromo-2-chloro-5-fluorobenzoic acid (12-1) was treated with Irsppy under blue light irradiation without using a lens, only the debromination reaction occurs. In contrast, when …
Number of citations: 52 pubs.acs.org
L Schmid - 2022 - edoc.unibas.ch
… Reactivity of 4-bromo-2-chloro-5-fluorobenzoic acid under conventional irradiation … by the dechlorination and debromination of 4-bromo-2-chloro-5-fluorobenzoic acid (Figure 2.16). …
Number of citations: 0 edoc.unibas.ch

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